molecular formula C8H11N B078667 N-ethyl-N-prop-2-ynylprop-2-yn-1-amine CAS No. 13002-92-1

N-ethyl-N-prop-2-ynylprop-2-yn-1-amine

Cat. No. B078667
CAS RN: 13002-92-1
M. Wt: 121.18 g/mol
InChI Key: RTIINCDOGUBJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-prop-2-ynylprop-2-yn-1-amine, also known as EPPA, is a chemical compound that has gained interest in scientific research due to its potential as a biological tool. EPPA is a member of the propargylamine family, which has been studied extensively for their ability to inhibit monoamine oxidase (MAO) enzymes.

Scientific Research Applications

N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been studied for its potential as a MAO inhibitor, which could have implications in the treatment of various neurological disorders such as depression and Parkinson's disease. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been investigated for its ability to modify proteins through covalent binding, which could have applications in the development of new therapeutic agents.

Mechanism Of Action

N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to irreversibly inhibit MAO enzymes, which are responsible for the breakdown of monoamine neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to modify proteins through covalent binding to cysteine residues, which could have implications in the development of new therapeutic agents.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine have been studied in animal models. N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to increase levels of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of depression and Parkinson's disease. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to modify proteins through covalent binding, which could have implications in the development of new therapeutic agents.

Advantages And Limitations For Lab Experiments

One advantage of using N-ethyl-N-prop-2-ynylprop-2-yn-1-amine in lab experiments is its ability to irreversibly inhibit MAO enzymes, which could have implications in the treatment of various neurological disorders. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to modify proteins through covalent binding, which could have applications in the development of new therapeutic agents. However, one limitation of using N-ethyl-N-prop-2-ynylprop-2-yn-1-amine is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine. One direction is the development of new therapeutic agents based on N-ethyl-N-prop-2-ynylprop-2-yn-1-amine's ability to modify proteins through covalent binding. Additionally, further research is needed to determine the potential toxicity of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine and its effects on human health. Finally, the potential of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine as a MAO inhibitor in the treatment of neurological disorders should be further investigated.

Synthesis Methods

N-ethyl-N-prop-2-ynylprop-2-yn-1-amine can be synthesized through a multi-step process starting with the reaction of 2-bromo-N-ethylprop-2-yn-1-amine with propargyl alcohol. The resulting intermediate is then reacted with sodium hydride and 1,2-dibromoethane to yield the final product. The synthesis of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been reported in literature with high yields and purity.

properties

CAS RN

13002-92-1

Product Name

N-ethyl-N-prop-2-ynylprop-2-yn-1-amine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

N-ethyl-N-prop-2-ynylprop-2-yn-1-amine

InChI

InChI=1S/C8H11N/c1-4-7-9(6-3)8-5-2/h1-2H,6-8H2,3H3

InChI Key

RTIINCDOGUBJOP-UHFFFAOYSA-N

SMILES

CCN(CC#C)CC#C

Canonical SMILES

CCN(CC#C)CC#C

synonyms

2-Propyn-1-amine,N-ethyl-N-2-propynyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.